N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bifuran and thiophene moiety linked through an oxalamide bridge, which contributes to its distinctive chemical behavior and reactivity.
Mechanism of Action
- Thiophene Derivatives : Thiophene-based compounds, including our compound of interest, exhibit diverse pharmacological properties. These properties include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Mode of Action
Its potential applications underscore the importance of understanding its effects in greater depth . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
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Formation of the Oxalamide Core: : The oxalamide core is synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This step requires an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions.
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Attachment of Bifuran and Thiophene Groups: : The bifuran and thiophene groups are introduced through nucleophilic substitution reactions. The bifuran moiety is often attached first, followed by the thiophene group. These reactions are usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
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Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides of the furan and thiophene rings.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Halogenated or functionalized derivatives depending on the substituents used.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
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Chemistry: : Used as a ligand in coordination chemistry and catalysis, particularly in copper-catalyzed coupling reactions .
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Biology: : Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
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Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
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Industry: : Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the thiophene moiety.
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide: Contains a pyridine ring instead of thiophene and bifuran groups.
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both bifuran and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that lack one of these groups.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(16(20)18-10-12-3-2-8-23-12)17-9-11-5-6-14(22-11)13-4-1-7-21-13/h1-8H,9-10H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQGHFHKUDXGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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